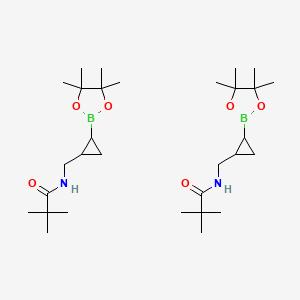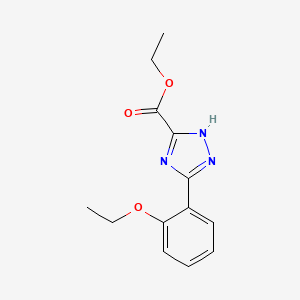
5-(1-Bromovinyl)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Bromovinyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromovinyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromovinyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of a vinyl group. One common method involves the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator to form the brominated intermediate. This intermediate is then subjected to a Heck reaction with a suitable vinyl precursor to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Bromovinyl)-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 5-(1-azidovinyl)-2-methylpyridine, 5-(1-thiovinyl)-2-methylpyridine, and 5-(1-methoxyvinyl)-2-methylpyridine.
Oxidation Reactions: Products include 5-(1-formylvinyl)-2-methylpyridine and 5-(1-carboxyvinyl)-2-methylpyridine.
Reduction Reactions: Products include 5-(1-ethyl)-2-methylpyridine.
Applications De Recherche Scientifique
5-(1-Bromovinyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(1-Bromovinyl)-2-methylpyridine involves its interaction with specific molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Bromovinyl)-2-methylpyridine: Characterized by a bromovinyl group attached to the pyridine ring.
5-(1-Chlorovinyl)-2-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
5-(1-Iodovinyl)-2-methylpyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromovinyl group, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H8BrN |
|---|---|
Poids moléculaire |
198.06 g/mol |
Nom IUPAC |
5-(1-bromoethenyl)-2-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-6-3-4-8(5-10-6)7(2)9/h3-5H,2H2,1H3 |
Clé InChI |
CIKLVYPSRLUIFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)


![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)



![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)

![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)


